Rotigotine hydrochloride Rotigotine hydrochloride Dopamine receptor agonist. High affinity for D1, D2 and D3 receptors (Ki values are 83, 13 and 0.71 nM, respectively). Shows significant affinity at α2B and 5-HT1A receptors (Ki values are 27 and 30 nM, respectively). Exhibits anti-Parkinsonian and antidepressant activity.
Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity.
Brand Name: Vulcanchem
CAS No.: 125572-93-2
VCID: VC0002329
InChI: InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
SMILES: CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol

Rotigotine hydrochloride

CAS No.: 125572-93-2

Cat. No.: VC0002329

Molecular Formula: C19H26ClNOS

Molecular Weight: 351.9 g/mol

* For research use only. Not for human or veterinary use.

Rotigotine hydrochloride - 125572-93-2

Specification

Description Dopamine receptor agonist. High affinity for D1, D2 and D3 receptors (Ki values are 83, 13 and 0.71 nM, respectively). Shows significant affinity at α2B and 5-HT1A receptors (Ki values are 27 and 30 nM, respectively). Exhibits anti-Parkinsonian and antidepressant activity.
Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity.
CAS No. 125572-93-2
Molecular Formula C19H26ClNOS
Molecular Weight 351.9 g/mol
IUPAC Name (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Standard InChI InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
Standard InChI Key CEXBONHIOKGWNU-NTISSMGPSA-N
Isomeric SMILES CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl
SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Canonical SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

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